molecular formula C7H15NO2 B6235382 1-(2,2-dimethoxyethyl)azetidine CAS No. 1849341-13-4

1-(2,2-dimethoxyethyl)azetidine

Cat. No. B6235382
CAS RN: 1849341-13-4
M. Wt: 145.2
InChI Key:
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Description

1-(2,2-Dimethoxyethyl)azetidine (1-DMEA) is an organic compound belonging to the azetidine family. It is a cyclic compound containing a five-membered ring of three carbon atoms and two oxygen atoms. It is a colorless liquid at room temperature and is soluble in water. 1-DMEA is a versatile compound with many applications in organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethoxyethyl)azetidine is not well understood. However, it is believed that the compound acts as a nucleophile, forming a covalent bond with the substrate molecule. This covalent bond is then broken, releasing 1-(2,2-dimethoxyethyl)azetidine and the substrate molecule. The compound is then free to react with other molecules, forming new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,2-dimethoxyethyl)azetidine are not well understood. However, the compound has been shown to have some effects on enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have some effects on the expression of certain genes involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

1-(2,2-dimethoxyethyl)azetidine is a useful compound for laboratory experiments due to its low cost and availability. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 1-(2,2-dimethoxyethyl)azetidine is toxic and should be handled with caution.

Future Directions

1-(2,2-dimethoxyethyl)azetidine has potential applications in many areas of research, including drug discovery, biochemistry, and organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to develop new catalysts and reagents for its use in organic synthesis.

Synthesis Methods

1-(2,2-dimethoxyethyl)azetidine can be synthesized using a variety of methods. One of the most common methods is the reaction of an alkyl halide with an amine in the presence of a base. The reaction produces an alkylamine, which is then reacted with a cyanide source to form 1-(2,2-dimethoxyethyl)azetidine. Another method involves the reaction of an alkyl halide with an alcohol in the presence of a base. This reaction produces an alkyl halide, which is then reacted with an amine to form 1-(2,2-dimethoxyethyl)azetidine.

Scientific Research Applications

1-(2,2-dimethoxyethyl)azetidine has many applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as an intermediate in the synthesis of other organic compounds. Additionally, 1-(2,2-dimethoxyethyl)azetidine has been used in the development of novel catalysts and reagents for organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(2,2-dimethoxyethyl)azetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2-dimethoxyethanol", "sodium hydride", "1-bromo-2-chloroethane", "sodium azide", "copper(I) iodide", "2-butanone", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: 2,2-dimethoxyethanol is reacted with sodium hydride to form the corresponding alkoxide intermediate.", "Step 2: The alkoxide intermediate is then reacted with 1-bromo-2-chloroethane to form the corresponding ether intermediate.", "Step 3: The ether intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form the corresponding azide intermediate.", "Step 4: The azide intermediate is then reduced using hydrogen gas and a palladium catalyst to form the corresponding amine intermediate.", "Step 5: The amine intermediate is then reacted with 2-butanone in the presence of hydrochloric acid to form the corresponding imine intermediate.", "Step 6: The imine intermediate is then reduced using sodium borohydride to form the corresponding amine intermediate.", "Step 7: The amine intermediate is then reacted with acetic acid to form the corresponding acetate salt.", "Step 8: The acetate salt is then treated with sodium bicarbonate to form the corresponding free amine.", "Step 9: The free amine is then purified using standard techniques such as extraction and drying with magnesium sulfate.", "Step 10: The purified amine is then reacted with ethyl acetate in the presence of sodium hydroxide to form the final product, 1-(2,2-dimethoxyethyl)azetidine." ] }

CAS RN

1849341-13-4

Product Name

1-(2,2-dimethoxyethyl)azetidine

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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